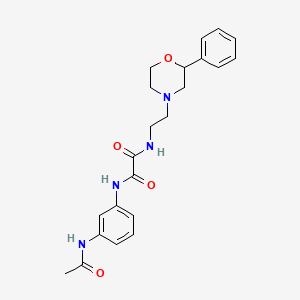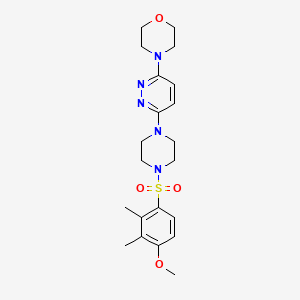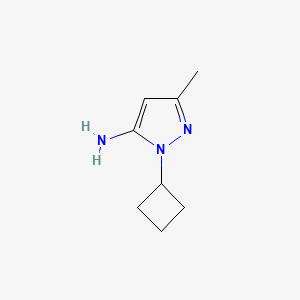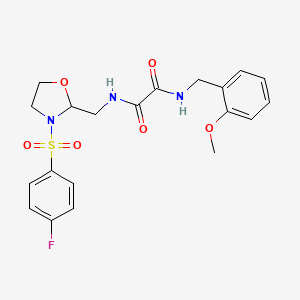
N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Anticancer Applications
Compounds with structures related to N1-(3-acetamidophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide have shown promise in antifungal and anticancer applications. For instance, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent antifungal agents against Candida and Aspergillus species, demonstrating significant fungicidal activity and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015). Additionally, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and shown to target the VEGFr receptor for anticancer activity, suggesting the potential of such compounds in cancer therapy (Sharma et al., 2018).
Synthesis and Characterization for Therapeutic Agents
The synthesis and characterization of related compounds have been central to exploring their therapeutic potentials. For example, the synthesis of celecoxib derivatives has been undertaken to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents' potential, with specific compounds demonstrating promising activity and low tissue damage in comparative studies (Küçükgüzel et al., 2013). This research avenue highlights the importance of chemical synthesis in drug discovery and development.
Novel Synthetic Approaches and Mechanistic Insights
Research has also focused on novel synthetic approaches for creating derivatives with enhanced biological activities. A study reported a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a useful methodology for synthesizing anthranilic acid derivatives and oxalamides with potential biological applications (Mamedov et al., 2016). Such research underscores the continuous search for more efficient and versatile synthetic routes in medicinal chemistry.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-16(27)24-18-8-5-9-19(14-18)25-22(29)21(28)23-10-11-26-12-13-30-20(15-26)17-6-3-2-4-7-17/h2-9,14,20H,10-13,15H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVSYALINBAJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)

![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)
![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)
![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)

![8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874769.png)



![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)

